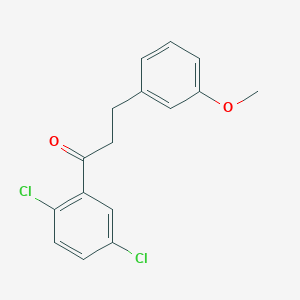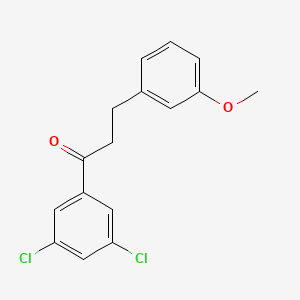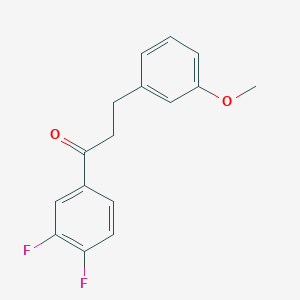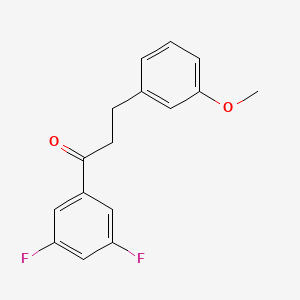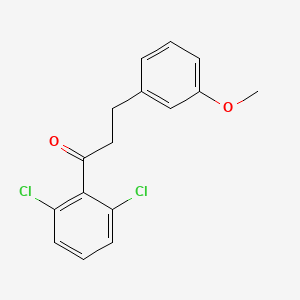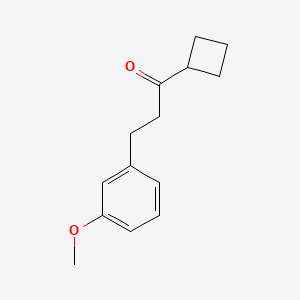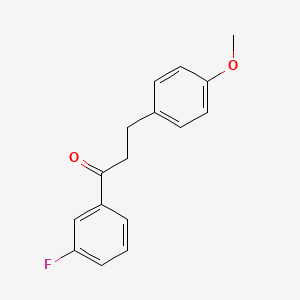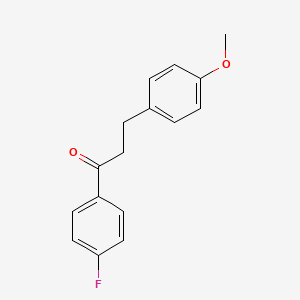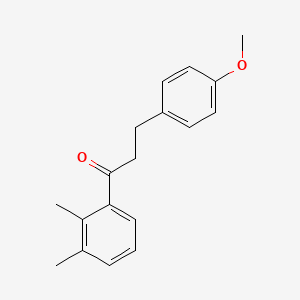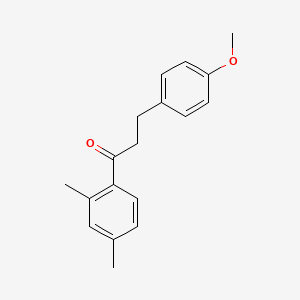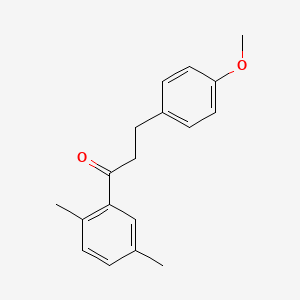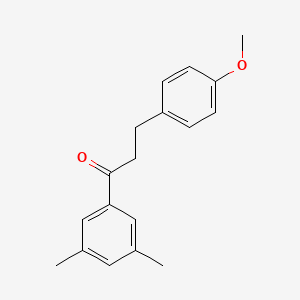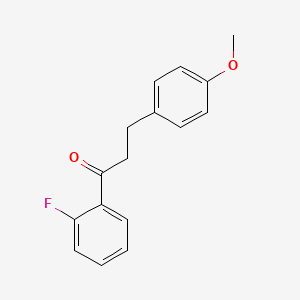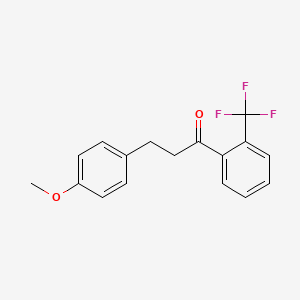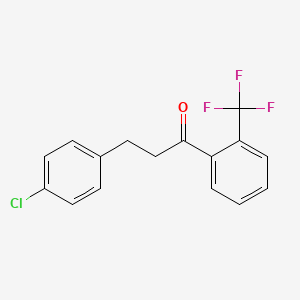
3-(4-氯苯基)-2'-三氟甲基丙酮
描述
The compound 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss related compounds and chemical reactions that could be relevant to understanding the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis of various fluorinated compounds and the use of chlorophenyl groups in chemical reactions are common themes in these studies .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of palladium-catalyzed reactions, which could potentially be applied to the synthesis of 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone. For example, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via successive C-C and C-H bond cleavages . Additionally, the synthesis of fluorinated aromatic diamine monomers involves coupling reactions under the catalysis of trifluoromethanesulfonic acid . These methods could provide insights into possible synthetic routes for the target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone can be complex, with various substituents influencing the overall conformation and stability. For instance, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone shows a trans-oid arrangement of the carbonyl and hydroxyimino-groups, which could be relevant when considering the structural aspects of the target compound . The presence of fluorine atoms and chlorophenyl groups is likely to affect the electronic distribution and steric hindrance within the molecule.
Chemical Reactions Analysis
The chemical reactivity of compounds containing chlorophenyl and trifluoromethyl groups can be quite varied. The papers describe reactions such as the synthesis of trichloromethylated (Z)-olefins , multiple arylation processes , and the addition reactions with perfluoro-vinyl-perfluoro-methyl ether . These reactions demonstrate the potential for diverse chemical transformations involving chlorophenyl and trifluoromethyl groups, which could be extrapolated to the chemical behavior of 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For example, fluorinated polyimides derived from fluorinated aromatic diamine monomers exhibit good solubility in polar organic solvents and outstanding mechanical properties . Similarly, the presence of trifluoromethyl and chlorophenyl groups in 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone would likely contribute to its physical properties, such as solubility, thermal stability, and reactivity. The specific properties of the compound would need to be determined experimentally, but the literature provides a basis for predicting certain characteristics based on structural analogs.
科学研究应用
1. Antibacterial and Antioxidant Activity
- Application Summary: This compound has been used in the synthesis of various ammonium oxalates, which have been studied for their antibacterial and antioxidant properties .
- Methods of Application: The compound is reduced to form a propylamine, which then reacts with aromatic and heterocyclic aldehydes. The resulting amines are then converted to oxalates .
- Results: Some of the synthesized compounds exhibited high antibacterial activity .
2. Nonlinear Optics
- Application Summary: A derivative of this compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been studied for its potential applications in nonlinear optics .
- Methods of Application: The ground-state molecular geometry of the compound was optimized, and its excitation energy was calculated .
- Results: The compound’s static and dynamic polarizability were found to be many-fold higher than that of urea .
3. Catalyst for Various Reactions
- Application Summary: A related compound, 2,3-Bis(4-chlorophenyl)-2-butenedinitrile, has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions.
- Methods of Application: The compound is used as a catalyst in the reaction.
- Results: The compound has been found to effectively catalyze the reactions.
4. Electronic and Optical Properties
- Application Summary: A derivative of this compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been studied for its key electronic, optical, second and third order nonlinear optical properties .
- Methods of Application: The ground-state molecular geometry of the compound was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .
- Results: The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
5. Biological Activities
- Application Summary: Indole derivatives, which could potentially include “3-(4-Chlorophenyl)-2’-trifluoromethylpropiophenone”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application: The specific methods of application would depend on the specific biological activity being targeted .
- Results: The results would also depend on the specific biological activity being targeted .
6. Antiviral Properties
- Application Summary: Indole is a potent basic pharmacophore presented in a wide variety of antiviral agents which inhibit HSV-1 . Indole derivatives, which could potentially include “3-(4-Chlorophenyl)-2’-trifluoromethylpropiophenone”, have been found to possess various antiviral properties .
- Methods of Application: The specific methods of application would depend on the specific antiviral activity being targeted .
- Results: The results would also depend on the specific antiviral activity being targeted .
7. Inhibition of Proliferation of Colon Cancer Cells
- Application Summary: A series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . These compounds selectively inhibit the proliferation of colon cancer cells .
- Methods of Application: The specific methods of application would depend on the specific biological activity being targeted .
- Results: The compounds showed inhibitory actions on HCT-116 cells, with IC50 values ranging from 0.12 mg mL−1 to 0.81 mg mL−1 .
8. Metal Ion Fluorescent Probe
- Application Summary: Compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole has been used as a metal ion fluorescent probe with excellent selectivity for Ag+ detection .
- Methods of Application: The specific methods of application would depend on the specific analytical activity being targeted .
- Results: The results would also depend on the specific analytical activity being targeted .
安全和危害
This involves understanding the toxicity of the compound, its potential hazards, safe handling procedures, and disposal methods.
未来方向
This involves identifying areas where further research is needed. This could include potential applications of the compound, improving the synthesis method, or studying new reactions of the compound.
属性
IUPAC Name |
3-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O/c17-12-8-5-11(6-9-12)7-10-15(21)13-3-1-2-4-14(13)16(18,19)20/h1-6,8-9H,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTNJWMKHIWNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644487 | |
| Record name | 3-(4-Chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone | |
CAS RN |
898788-25-5 | |
| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



